![molecular formula C26H27N5O4 B2425854 benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844832-66-2](/img/no-structure.png)
benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on spectral data, elemental analyses, and alternative synthetic routes.
Molecular Structure Analysis
The molecular formula of benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is C₂₇H₂₉N₅O₄ , with an average mass of 487.550 Da . The compound likely exhibits intricate interactions due to its fused heterocyclic rings and functional groups.
Aplicaciones Científicas De Investigación
Synthesis Approaches:
- The synthesis of various derivatives related to benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has been explored in several studies. For instance, the acylation of specific pyrimidine triones led to the formation of 6-methyl(ethyl)-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrano[2,3-d]pyrimidin-5-ium perchlorates. Further hydrolysis and cyclocondensation processes resulted in the synthesis of various pyrimidine derivatives (Tolkunov et al., 2013).
- Another study focused on the synthesis of 5,6-dihydrothieno(and furo)pyrimidines with an active methine group. This involved the reaction of specific carbonitriles with ethyl acetoacetate or dialkyl malonates to yield corresponding ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates (Maruoka et al., 2001).
Characterization and Properties:
- Research into the crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, has provided insights into the molecular conformations and interactions within the crystal lattice. This study revealed specific dihedral angles and hydrogen bonding patterns, contributing to the understanding of the structural characteristics of related compounds (Li et al., 2015).
- The characterization of substituted aryl meroterpenoids from red seaweed Hypnea musciformis highlighted the potential antioxidant activities of these compounds. The study found that these meroterpenoids exhibit significant radical inhibiting and Fe(2+) ion chelating activities, suggesting their potential use as antioxidants in pharmaceutical and food industries (Chakraborty et al., 2016).
Direcciones Futuras
: Abdelhamid, A. O., El Sayed, I. E., Hussein, M. Z., & Mangoud, M. M. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines. Molecules, 21(8), 1072. DOI: 10.3390/molecules21081072
: ChemSpider. (n.d.). *Benzyl [9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 4-ethylbenzaldehyde with urea to form 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, which is then benzylated to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "urea", "ethyl bromoacetate", "benzyl alcohol", "potassium carbonate", "acetic acid", "ethanol" ], "Reaction": [ "Condensation of 4-ethylbenzaldehyde with urea in ethanol to form 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine", "Reaction of 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine with ethyl bromoacetate, potassium carbonate, and acetic acid in ethanol to form ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate", "Benzylation of ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate with benzyl alcohol and potassium carbonate in ethanol to form benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate" ] } | |
| 844832-66-2 | |
Fórmula molecular |
C26H27N5O4 |
Peso molecular |
473.533 |
Nombre IUPAC |
benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O4/c1-3-18-10-12-20(13-11-18)29-14-7-15-30-22-23(27-25(29)30)28(2)26(34)31(24(22)33)16-21(32)35-17-19-8-5-4-6-9-19/h4-6,8-13H,3,7,14-17H2,1-2H3 |
Clave InChI |
CFFGIONDSIUGHZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)
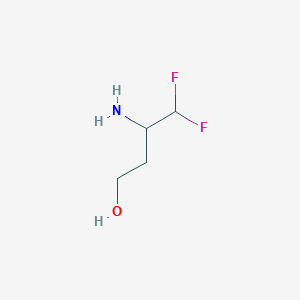

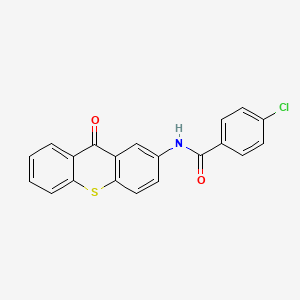
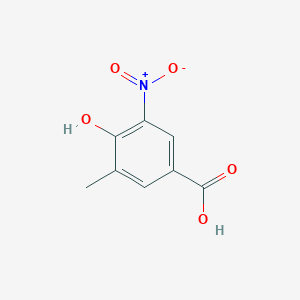

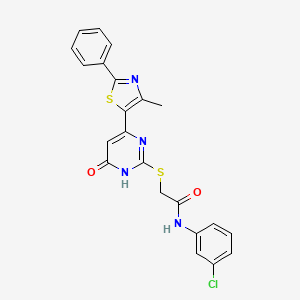
![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)
![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)
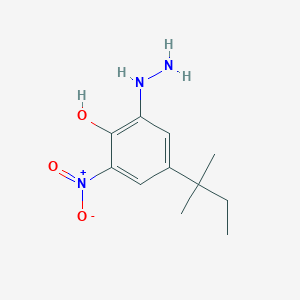
![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)

![3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425792.png)
![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)
